molecular formula C15H16N2O B14220148 2-amino-N-[(1S)-1-phenylethyl]benzamide CAS No. 783371-72-2

2-amino-N-[(1S)-1-phenylethyl]benzamide

Cat. No.: B14220148
CAS No.: 783371-72-2
M. Wt: 240.30 g/mol
InChI Key: KBRHMOXICLSVTL-NSHDSACASA-N
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Description

2-amino-N-[(1S)-1-phenylethyl]benzamide is an organic compound with the molecular formula C15H16N2O. It is a benzamide derivative characterized by the presence of an amino group and a phenylethyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(1S)-1-phenylethyl]benzamide typically involves the reaction of 2-aminobenzamide with (S)-1-phenylethylamine. The reaction is carried out under controlled conditions, often using solvents such as dichloromethane and hexane. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(1S)-1-phenylethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-amino-N-[(1S)-1-phenylethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-amino-N-[(1S)-1-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-[(1S)-1-phenylethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stereochemistry (1S configuration) also plays a crucial role in its interactions with molecular targets, distinguishing it from other similar compounds .

Properties

CAS No.

783371-72-2

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-amino-N-[(1S)-1-phenylethyl]benzamide

InChI

InChI=1S/C15H16N2O/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,16H2,1H3,(H,17,18)/t11-/m0/s1

InChI Key

KBRHMOXICLSVTL-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N

Origin of Product

United States

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